2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole
Description
2-[(4-Ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a 4-ethylphenoxymethyl substituent at position 2 and a methoxy group at position 5 of the benzodiazole core. Its synthesis involves reacting substituted phenoxy acetic acids with o-phenylenediamine derivatives under acidic conditions, as demonstrated in related compounds (e.g., Scheme 1 in ).
Properties
IUPAC Name |
2-[(4-ethylphenoxy)methyl]-6-methoxy-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-12-4-6-13(7-5-12)21-11-17-18-15-9-8-14(20-2)10-16(15)19-17/h4-10H,3,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSABBYZEMXWMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethylphenol with a suitable benzodiazole precursor under specific conditions to introduce the ethylphenoxy group. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylphenoxy or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications: Benzimidazole vs. Related Heterocycles
- Benzodiazole vs. Benzimidazole-1,3-dioxides (BzNO): BzNO derivatives (e.g., compound 79 in ) exhibit nitroxy groups that confer redox activity, unlike the methoxy-substituted target compound. This structural difference influences their biological roles, with BzNO derivatives often showing radical scavenging or antimicrobial properties.
Substituent Effects on Physicochemical Properties
Key Observations:
- Sulfinyl groups (e.g., omeprazole) enhance acidity and target engagement with proton pumps, whereas the phenoxymethyl group may favor interactions with hydrophobic enzyme pockets.
Spectroscopic and Analytical Data
- IR/NMR Trends: The target compound’s IR spectrum would show C-O-C stretches (~1250 cm⁻¹) from the methoxy and phenoxymethyl groups, similar to analogs in . ¹H NMR would display aromatic protons (δ 6.5–8.0 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH3, δ 2.6 ppm for CH2).
- Elemental Analysis: Reported deviations <0.4% in related compounds () confirm high purity, suggesting reliable synthetic protocols.
Biological Activity
2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole is a compound belonging to the benzodiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
The compound features a benzodiazole core substituted with a methoxy group and an ethylphenoxy moiety. Its chemical structure can be represented as follows:
This structure contributes to its solubility and interaction with biological targets.
1. Antimicrobial Activity
Recent studies have indicated that derivatives of benzodiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. A study comparing various benzodiazole derivatives reported that specific substitutions enhance antibacterial efficacy, suggesting that this compound may possess similar properties .
2. Anticancer Properties
Benzodiazole derivatives are increasingly recognized for their anticancer potential. Research indicates that modifications in the benzodiazole structure can lead to enhanced cytotoxicity against various cancer cell lines. For example, studies have demonstrated that certain benzodiazoles inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 12.5 | Apoptosis induction |
| Study B | HeLa | 8.0 | PI3K/Akt pathway inhibition |
3. Neuropharmacological Effects
Benzodiazoles have been explored for their neuropharmacological effects, particularly in the context of anxiety and depression. Compounds in this class may act as modulators of neurotransmitter systems, including serotonin and dopamine pathways. Preliminary findings suggest that this compound could influence these pathways, potentially offering therapeutic benefits in mood disorders .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : Potential interaction with neurotransmitter receptors may underlie its neuropharmacological effects.
Case Studies
A notable case study involved the synthesis and evaluation of various benzodiazole derivatives for their anticancer properties. The study highlighted that specific structural modifications significantly enhanced cytotoxicity against breast cancer cell lines, reinforcing the importance of chemical structure in determining biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
